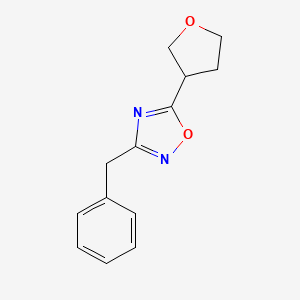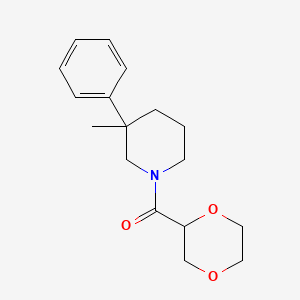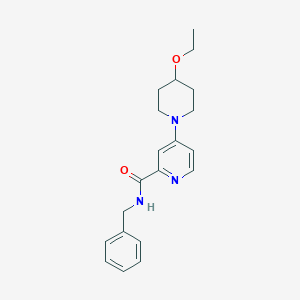
3-Benzyl-5-(oxolan-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-(oxolan-3-yl)-1,2,4-oxadiazole (BOOD) is a heterocyclic compound that has recently gained attention due to its potential applications in scientific research. BOOD has a unique structure that makes it an attractive target for synthesis and investigation.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-(oxolan-3-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Benzyl-5-(oxolan-3-yl)-1,2,4-oxadiazole is its unique structure, which makes it an attractive target for synthesis and investigation. This compound has also been found to have a range of potential applications in scientific research, particularly in the field of medicinal chemistry. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Benzyl-5-(oxolan-3-yl)-1,2,4-oxadiazole. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's disease. Another area of interest is the investigation of this compound's potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesemethoden
3-Benzyl-5-(oxolan-3-yl)-1,2,4-oxadiazole can be synthesized through a multistep process that involves the reaction of benzyl bromide with oxalyl chloride, followed by the reaction with sodium azide and cyclohexanone. The final step involves the reaction of the resulting compound with acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-(oxolan-3-yl)-1,2,4-oxadiazole has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial, antifungal, and anticancer properties. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-benzyl-5-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-4-10(5-3-1)8-12-14-13(17-15-12)11-6-7-16-9-11/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLUEWYNFTVZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=NO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)
![3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7596233.png)
![(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7596246.png)
![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)
![1-(1-Cyclopropylethyl)-3-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7596256.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
![6-Cyclopropyl-3-methyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7596280.png)
![2-[(5-Bromo-2-chlorophenyl)methyl-methylamino]acetonitrile](/img/structure/B7596283.png)


![2-[4-(Methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7596313.png)


![N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7596320.png)